molecular formula C7H10N2OS B1308422 4-Propoxypyrimidine-2-thiol CAS No. 438219-92-2

4-Propoxypyrimidine-2-thiol

Cat. No. B1308422
M. Wt: 170.23 g/mol
InChI Key: IIGQWYZJALFTJX-UHFFFAOYSA-N
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Description

4-Propoxypyrimidine-2-thiol is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The specific structure of 4-propoxypyrimidine-2-thiol is not directly discussed in the provided papers, but related compounds such as 4-thiouridine and various pyrimidine-2-thiol derivatives are extensively studied for their properties and applications in nucleic acid chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of oligonucleotides containing 4-thiothymidine and related compounds is described, where methods for incorporating these derivatives into oligodeoxynucleotides using the cyanoethyl phosphoramidite method are given . Another paper discusses the regioselective synthesis of 4-amino-2,8-disubstituted pyrido[3,2-d]pyrimidine derivatives, highlighting the versatility of pyrimidine chemistry in creating diverse molecules . Additionally, the preparation of oligoribonucleotides containing 4-thiouridine is described, showcasing the utility of these compounds in photo-crosslinking studies .

Molecular Structure Analysis

The molecular and crystal structure of 4-thiouridine, a related compound, is solved using three-dimensional X-ray data, revealing that it assumes a syn conformation, which is unusual for pyrimidine nucleosides . The crystal structures of other pyrimidine derivatives, such as 4-pyrimidinone nucleosides, are also determined, providing insights into their conformational preferences in the solid state and in solution .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is explored in several studies. For example, the chemical properties of oligonucleotides containing modified bases like 4-thiothymidine are investigated, including their reactivity towards ammonia . The desulfurization of 2-thiouracil nucleosides to form 4-pyrimidinone nucleosides is another reaction of interest, which has implications for the biological function of these compounds .

Physical and Chemical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, are determined and discussed in the context of their potential applications . The chemical stability of 4′-thio-2′-deoxypyrimidine nucleosides is described, along with their antitumor activity, highlighting the importance of these properties in drug development .

Scientific Research Applications

  • Anti-inflammatory Activities : Pyrimidines have shown anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific methods of application and outcomes would depend on the specific compound and the context of its use.

  • Neuroprotective and Anti-neuroinflammatory Agents : Pyrimidine derivatives have been studied for their neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models . The specific methods of application and outcomes would depend on the specific compound and the context of its use.

  • Antiviral and Anticancer Agents : Pyrimidine and its derivatives have been proven to have antiviral and anticancer activities . The specific methods of application and outcomes would depend on the specific compound and the context of its use.

  • Antioxidant and Antimicrobial Agents : Pyrimidine derivatives have also been studied for their antioxidant and antimicrobial properties . The specific methods of application and outcomes would depend on the specific compound and the context of its use.

  • Neuroprotection and Anti-neuroinflammatory Agents : A study has shown that triazole-pyrimidine hybrid compounds, which could potentially include “4-Propoxypyrimidine-2-thiol”, have promising neuroprotective and anti-inflammatory properties . The study evaluated the neuroprotective, anti-neuroinflammatory activity by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

  • Antimicrobial and Antifungal Agents : Pyrimidine derivatives have been shown to possess antimicrobial and antifungal properties . The specific methods of application and outcomes would depend on the specific compound and the context of its use.

  • Antihypertensive Agents : Some pyrimidine derivatives have been studied for their potential antihypertensive effects . The specific methods of application and outcomes would depend on the specific compound and the context of its use.

  • Analgesic Agents : Pyrimidine derivatives have also been studied for their potential analgesic (pain-relieving) properties . The specific methods of application and outcomes would depend on the specific compound and the context of its use.

  • Anticonvulsant Agents : Some pyrimidine derivatives have been shown to possess anticonvulsant properties, which could potentially be used in the treatment of conditions like epilepsy . The specific methods of application and outcomes would depend on the specific compound and the context of its use.

  • Antioxidant Agents : Pyrimidine derivatives have been studied for their potential antioxidant properties . The specific methods of application and outcomes would depend on the specific compound and the context of its use.

  • Antidiabetic Agents : Some pyrimidine derivatives have been studied for their potential antidiabetic effects . The specific methods of application and outcomes would depend on the specific compound and the context of its use.

properties

IUPAC Name

6-propoxy-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQWYZJALFTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399525
Record name 4-propoxypyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxypyrimidine-2-thiol

CAS RN

438219-92-2
Record name 4-propoxypyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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